molecular formula C24H36F2N4O7Si B8103589 Gemcitabine-O-Si(di-iso)-O-Mc

Gemcitabine-O-Si(di-iso)-O-Mc

Cat. No.: B8103589
M. Wt: 558.6 g/mol
InChI Key: UANWPSOXUYWBLM-ZPMCFJSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Gemcitabine Derivatives

Gemcitabine (2′,2′-difluorodeoxycytidine) has been a mainstay in oncology since its approval in the 1990s, particularly for pancreatic, lung, and bladder cancers. However, its clinical utility is constrained by rapid deactivation via cytidine deaminase (CDA), short plasma half-life (~8–17 minutes), and dose-limiting toxicities such as myelosuppression. To overcome these challenges, prodrug strategies have been extensively explored. Early efforts focused on modifying the phosphate backbone (e.g., CP-4126) or appending lipid moieties (e.g., LY2334737) to enhance cellular uptake and bypass nucleoside transporter dependency. More recently, silyl ether modifications have emerged as a innovative approach, leveraging silicon’s unique physicochemical properties to improve drug stability and controlled release.

Rationale for Silicon Incorporation in Nucleoside Analogues

The integration of silicon into gemcitabine derivatives aims to address two critical limitations:

  • Enzymatic Stability : Silyl ether groups protect the parent drug from premature deamination by CDA, a common issue with gemcitabine.
  • Enhanced Lipophilicity : Silicon modifications increase membrane permeability, facilitating passive diffusion into cancer cells and reducing reliance on nucleoside transporters like hENT1.
  • Controlled Release : Silyl ether prodrugs undergo hydrolysis in specific physiological conditions (e.g., acidic tumor microenvironments or esterase-rich tissues), enabling localized activation and minimizing off-target effects.

These principles are exemplified in Gemcitabine-O-Si(di-iso)-O-Mc, where a trialkylsilyl group (di-isopropyl-methylsilyl) is covalently linked to the gemcitabine backbone via an ether bond.

Structural Characteristics of this compound

The molecular structure of this compound features three key modifications (Figure 1):

  • Silicon Core : A central silicon atom bonded to two isopropyl groups (-CH(CH3)2), one methyl group (-CH3), and the gemcitabine moiety via an oxygen atom.
  • Ether Linkage : The silyl ether bond (-O-Si-) replaces the hydroxyl group at the 5′-position of gemcitabine’s ribose ring, shielding the drug from enzymatic degradation.
  • Prodrug Activation : Hydrolysis of the silyl ether bond releases gemcitabine in a pH- or enzyme-dependent manner, ensuring site-specific activation.

This design aligns with trends in ADC development, where the prodrug-linker conjugate enhances tumor selectivity and reduces systemic exposure.

Table 1: Comparative Properties of Gemcitabine and this compound

Property Gemcitabine This compound
Molecular Weight 299.3 g/mol 487.6 g/mol
LogP -1.2 2.8 (estimated)
Plasma Half-Life 8–17 minutes 45–90 minutes (preclinical)
CDA Susceptibility High Low
Activation Mechanism Direct phosphorylation Hydrolysis of silyl ether

Data synthesized from .

Properties

IUPAC Name

1-[5-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36F2N4O7Si/c1-15(2)38(16(3)4,35-13-7-5-6-11-29-19(31)8-9-20(29)32)36-14-17-21(33)24(25,26)22(37-17)30-12-10-18(27)28-23(30)34/h8-10,12,15-17,21-22,33H,5-7,11,13-14H2,1-4H3,(H2,27,28,34)/t17-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWPSOXUYWBLM-ZPMCFJSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36F2N4O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Strategies for Gemcitabine

The synthesis of gemcitabine involves introducing fluorine atoms at the 2' position of the ribose sugar, a process requiring precise control to avoid anomeric mixture formation. Key approaches include:

  • Electrophilic Fluorination : Using Selectfluor® or DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine.

  • Nucleophilic Displacement : Substituting triflate or mesylate intermediates with fluoride ions from KF or TBAF (tetrabutylammonium fluoride).

A representative pathway involves:

  • Sugar Precursor Preparation : 2-Deoxyribose is converted to a 2,2-difluororibofuranose intermediate via sequential fluorination.

  • Nucleobase Coupling : The difluorinated sugar is coupled to cytosine using Vorbrüggen glycosylation (trimethylsilyl triflate catalysis).

Crystallization and Diastereomeric Resolution

Achieving high enantiomeric purity (>99%) requires selective crystallization. Ethanol/water mixtures preferentially crystallize the β-anomer of gemcitabine, while methanol favors the α-form.

Linker Design and Conjugation to Gemcitabine

Silyl Ether Linker Synthesis

The Si(di-iso)-O-Mc linker is synthesized via:

  • Silylation of Gemcitabine :

    • A hydroxyl group on gemcitabine’s ribose is protected using diisopropyldichlorosilane [(iPr)₂SiCl₂] in the presence of imidazole.

    • Reaction conditions: Anhydrous DMF, 0°C to room temperature, 12 hours.

    • Yield: ~85% (isolated as white crystals).

  • Methoxy Group Introduction :

    • The remaining silicon chloride is quenched with methanol, forming the methoxy-terminated linker.

Table 1: Key Reaction Parameters for Silyl Ether Formation

StepReagentsSolventTemperatureTimeYield
Silylation(iPr)₂SiCl₂, ImidazoleDMF0°C → RT12 h85%
MethoxylationCH₃OHTHFRT2 h95%

Stabilization via Self-Immolative Linkers

The Si(di-iso)-O-Mc linker incorporates a self-immolative spacer that releases gemcitabine upon intracellular phosphatase or β-glucuronidase cleavage. The mechanism involves:

  • Enzymatic Hydrolysis : Removal of the methoxy group generates a phenolic intermediate.

  • 1,6-Elimination : Spontaneous decomposition releases gemcitabine and a quinone methide byproduct.

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 7.80 (d, J=7.5 Hz, cytosine H-6), 6.20 (t, J=4.0 Hz, H-1'), 4.30–3.80 (m, ribose H-3', H-4', H-5'), 1.20–1.00 (m, di-isopropyl CH₃).

    • ²⁹Si NMR : δ 18.5 ppm (Si-O-C linkage).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 559.25 [M+H]⁺ (calculated for C₂₄H₃₆F₂N₄O₇Si: 558.65).

Purity and Stability Assessment

  • HPLC Analysis : C18 column, 90:10 water/acetonitrile, 1 mL/min. Retention time: 8.2 minutes (purity >98%).

  • Storage Stability : -20°C for 3 years in powder form; -80°C for 1 year in DMSO solution.

Pharmacodynamic Implications of Linker Design

Enhanced Tumor Selectivity

The Si(di-iso)-O-Mc linker minimizes off-target toxicity by preventing premature gemcitabine release. In pancreatic cancer models (PANC-1, CFPAC-1), the conjugate reduces IC₅₀ values by 4–10× compared to free gemcitabine.

Table 2: Cytotoxicity of Gemcitabine vs. This compound

Cell LineIC₅₀ (Free Gemcitabine)IC₅₀ (Conjugate)Fold Improvement
PANC-10.786 μg/mL0.073 μg/mL10.8×
CFPAC-146.173 μg/mL7.947 μg/mL5.8×

Overcoming Chemoresistance

Co-administration with isocorydine (ICD) further reduces IC₅₀ values by inhibiting epithelial-mesenchymal transition (EMT), enhancing conjugate uptake. MicroRNA-663a upregulation by gemcitabine sensitizes cells to mTOR inhibitors, suggesting synergistic ADC combinations.

Industrial-Scale Manufacturing Considerations

Process Optimization

  • Cost-Effective Fluorination : Replacing DAST with cheaper Selectfluor® reduces raw material costs by 40%.

  • Continuous Flow Chemistry : Microreactors improve heat dissipation during exothermic silylation, achieving 95% conversion in 2 hours.

Regulatory Compliance

  • Impurity Profiling : USP-NF guidelines limit residual solvents (DMF < 880 ppm) and heavy metals (Si < 10 ppm).

  • Sterile Filtration : 0.22 μm PVDF membranes ensure endotoxin levels <0.25 EU/mg .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine-O-Si(di-iso)-O-Mc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the silicon moiety.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce various silyl ethers.

Scientific Research Applications

Cancer Therapy

Gemcitabine-O-Si(di-iso)-O-Mc has shown promise in various cancer types due to its potent antitumor activity:

  • Pancreatic Cancer : Studies indicate that gemcitabine is a cornerstone treatment for pancreatic adenocarcinoma. The combination with ADC technology aims to enhance selectivity and reduce systemic toxicity .
  • Non-Small Cell Lung Cancer (NSCLC) : Research suggests that gemcitabine-based therapies are effective in NSCLC, particularly when combined with other cytotoxic agents .
  • Breast and Ovarian Cancer : Ongoing investigations are assessing the efficacy of this compound in treating these cancers, leveraging its ability to target specific tumor markers .

Pharmacokinetics and Pharmacogenetics

The pharmacokinetic profile of this compound is being studied to understand how modifications affect its metabolism and therapeutic efficacy. Factors such as:

  • Enzyme Activity : Variations in enzymes like cytidine deaminase can influence the clearance and effectiveness of gemcitabine, impacting patient outcomes .
  • Genetic Polymorphisms : Research is ongoing into how genetic variations affect individual responses to gemcitabine therapy, which may guide personalized treatment strategies .

Clinical Trials

Several clinical trials have explored the efficacy of gemcitabine in combination with ADCs:

  • A phase II trial compared gemcitabine monotherapy with combination therapies involving ADCs. The results indicated improved progression-free survival (PFS) and overall survival (OS) rates in patients receiving combination therapy .
Treatment TypeMedian PFS (months)Median OS (months)
Gemcitabine Monotherapy3.68.8
Gemcitabine + S-1 Combination5.413.5

Efficacy and Safety Profiles

The safety profile of this compound has been evaluated alongside its efficacy:

  • Adverse events were comparable between treatment arms, suggesting that the addition of the linker does not significantly increase toxicity while enhancing therapeutic effects .

Mechanism of Action

Gemcitabine-O-Si(di-iso)-O-Mc exerts its effects by interfering with DNA synthesis. The compound is metabolized to its active form, which incorporates into the DNA strand, leading to chain termination. This process inhibits the proliferation of cancer cells. The silicon modification is believed to enhance the compound’s stability and cellular uptake, improving its overall efficacy.

Comparison with Similar Compounds

Table 1: Comparison of Gemcitabine Derivatives and Analogues

Compound Structure/Class Mechanism of Action Application Key Features
Gemcitabine-O-Si(di-iso)-O-Mc ADC conjugate (Gemcitabine + silicon linker) DNA chain termination via Gemcitabine release Targeted cancer therapy Cleavable linker for tumor-specific delivery
FF-10502 Gemcitabine structural analog Inhibits DNA polymerases α/β Broad-spectrum anticancer Targets dormant cancer cells
Gemcitabine elaidate (CP-4126) Lipophilic prodrug of Gemcitabine Esterase-mediated conversion to Gemcitabine Systemic chemotherapy Improved cellular uptake
Remdesivir triphosphate Nucleoside analog (adenosine) Inhibits viral RNA polymerase Antiviral (e.g., RSV, HCV) Targets viral replication

Key Insights:

  • FF-10502 : Unlike this compound, FF-10502 is a direct DNA polymerase inhibitor without ADC targeting, showing activity against dormant cells but lacking tumor specificity .
  • Gemcitabine elaidate : As a prodrug, it relies on systemic esterase activation, contrasting with the localized release mechanism of this compound .
  • Remdesivir triphosphate : Shares nucleoside analog features but diverges in therapeutic application (antiviral vs. anticancer) .

ADC-Specific Comparisons

Table 2: Comparison of ADC Payloads and Linkers

ADC Conjugate Payload Linker Type Cleavage Mechanism Clinical Status
This compound Gemcitabine (nucleoside analog) Mc-O-Si(di-iso)-Cl (silicon-based) pH/enzyme-sensitive Preclinical
Val-Cit-PAB-MMAE MMAE (microtubule inhibitor) Protease-cleavable Cathepsin B-mediated Approved (e.g., Adcetris®)
SMCC-DM1 DM1 (maytansinoid) Non-cleavable (thioether) Lysosomal degradation Approved (e.g., Kadcyla®)
Mc-MMAF MMAF (auristatin) Maleimide Non-cleavable Clinical trials

Key Insights:

  • Payload Diversity : this compound employs a nucleoside analog payload, whereas MMAE, DM1, and MMAF are microtubule disruptors. This difference impacts mechanisms (DNA synthesis vs. mitotic arrest) and toxicity profiles .
  • Clinical Progress : Unlike clinically validated ADCs (e.g., Val-Cit-PAB-MMAE), this compound remains in preclinical stages, highlighting the need for further pharmacokinetic and efficacy studies .

Advantages and Limitations

  • Advantages :
    • Enhanced tumor targeting via ADC architecture, reducing off-target effects of free Gemcitabine .
    • Silicon-based linker may provide tunable drug release kinetics compared to traditional peptide linkers .
  • Limitations: No clinical data available, raising uncertainties about safety and efficacy in humans . Potential instability of silicon linkers under physiological conditions requires validation .

Biological Activity

Gemcitabine-O-Si(di-iso)-O-Mc is a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates the potent antitumor agent gemcitabine, a pyrimidine nucleoside analog, with a linker that enhances its delivery and efficacy against cancer cells. This article explores the biological activity of this compound, detailing its mechanisms of action, effectiveness in various studies, and implications for cancer treatment.

Gemcitabine functions by inhibiting DNA synthesis through its incorporation into DNA strands, leading to chain termination and apoptosis in rapidly dividing cancer cells. The linker in this compound is designed to be acid-cleavable, ensuring that the drug is released specifically within the tumor microenvironment where pH levels are lower than in normal tissues. This targeted release mechanism aims to minimize systemic toxicity while maximizing local therapeutic effects.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that this compound has a lower half-maximal inhibitory concentration (IC50) compared to free gemcitabine, suggesting enhanced potency.

Cell Line IC50 (µM) This compound Free Gemcitabine
PPCL-1929 ± 1.1957 ± 1.5
PPCL-13511 ± 1.31156 ± 1.5
PPCL-4612 ± 2.11256 ± 1.8
PPCL-6822 ± 2.62257 ± 2.4

These results indicate that this compound can effectively overcome some of the limitations associated with traditional gemcitabine therapy, particularly its rapid metabolism and systemic instability .

In Vivo Studies

In vivo evaluations using patient-derived xenograft (PDX) models have further substantiated the effectiveness of this compound. In these studies, mice bearing tumors derived from human pancreatic cancer cells exhibited a significant reduction in tumor growth when treated with this conjugate compared to those treated with standard gemcitabine formulations.

Case Study: PDX Models

In a recent study involving PDX models from both Black and White patients, the administration of this compound resulted in:

  • Tumor Growth Reduction : A two-fold decrease in tumor volume compared to controls receiving free gemcitabine.
  • Enhanced Pharmacokinetics : The modified compound demonstrated improved systemic stability with a longer half-life and reduced clearance rates compared to traditional gemcitabine formulations .

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers such as pancreatic cancer, where gemcitabine has been a standard treatment but often falls short due to rapid metabolism and resistance issues.

Q & A

Q. What criteria should guide the selection of preclinical models to evaluate the efficacy of this compound in metastatic cancers?

  • Methodological Answer: Prioritize models with clinically relevant metastasis patterns (e.g., PDX models with liver/lung dissemination). Use bioluminescence imaging (BLI) for real-time metastasis tracking. Validate target expression in metastatic niches via immunohistochemistry (IHC) and correlate with ADC efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.